3-Methyl-2-nitroanisole

Nucleophilic Aromatic Substitution Reaction Kinetics Isomer Comparison

3-Methyl-2-nitroanisole (≥98% purity) is a solid (mp 48-50°C) trisubstituted aromatic building block with an ortho-methyl/para-nitro substitution pattern that enhances SNAr reaction rates, making it ideal for biaryl ether and N-heterocycle construction. Its solid form, unlike liquid 2-nitroanisole, ensures precise, reproducible weighing in parallel synthesis and high-throughput screening. It serves as a documented precursor in analgesic and anti-inflammatory NSAID synthesis, where high isomeric purity is critical for regulatory compliance, and as a regioselective intermediate for agrochemicals. Scalable quantities from grams to kilograms are available with full analytical documentation to support process development and manufacturing.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 5345-42-6
Cat. No. B1294308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitroanisole
CAS5345-42-6
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3
InChIKeyMGBRGNWARSQECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitroanisole (CAS 5345-42-6) Technical Baseline for Procurement and Research Selection


3-Methyl-2-nitroanisole (C₈H₉NO₃, MW 167.16) is a trisubstituted aromatic compound featuring a methoxy group, a nitro group, and a methyl group arranged ortho/para to the methoxy substituent . It serves primarily as a versatile building block in organic synthesis, with documented applications in pharmaceutical intermediate production—particularly for analgesic and anti-inflammatory agents—as well as in agrochemical and dye manufacturing . The compound is commercially available in high purity (≥97–99% GC) from major suppliers, with its solid physical state (mp 48–50 °C) facilitating precise handling and formulation .

3-Methyl-2-nitroanisole (5345-42-6): Critical Distinctions from Simple Nitroanisole Analogs


While 2-nitroanisole and its isomers are common aromatic intermediates, the additional methyl group in 3-methyl-2-nitroanisole fundamentally alters its electronic environment and physical properties, rendering generic substitution unreliable [1]. The electron-donating methyl substituent increases the electron density on the aromatic ring, which influences both electrophilic and nucleophilic substitution rates compared to unsubstituted or para-substituted analogs . Furthermore, the solid-state nature of 3-methyl-2-nitroanisole (mp 48–50 °C) contrasts sharply with the liquid state of 2-nitroanisole (mp 9–12 °C), affecting handling, storage, and purification workflows . These differences mandate compound-specific validation in any synthetic route or analytical method.

3-Methyl-2-nitroanisole (5345-42-6): Quantitative Differentiation Evidence for Informed Procurement


Enhanced Nucleophilic Aromatic Substitution Rate vs. 4-Methyl-2-nitroanisole Isomer

In a head-to-head kinetic study of 4- and 6-substituted 2-nitroanisoles, the 6-methyl-2-nitroanisole (which is structurally equivalent to 3-methyl-2-nitroanisole) reacted significantly faster in neat cyclohexylamine than the corresponding 4-methyl-2-nitroanisole isomer [1]. The accelerated rate is attributed to the perpendicular conformation of the methoxy group when flanked by two ortho-substituents, which reduces steric hindrance and facilitates nucleophilic attack.

Nucleophilic Aromatic Substitution Reaction Kinetics Isomer Comparison

Solid-State Handling Advantage: Melting Point Differentiation from 2-Nitroanisole

3-Methyl-2-nitroanisole is a crystalline solid at room temperature with a melting point range of 48–50 °C, as reported by multiple vendors . In contrast, the unsubstituted 2-nitroanisole is a liquid at ambient conditions (mp 9–12 °C) . This solid-state nature simplifies precise weighing, reduces volatility during storage, and enables recrystallization-based purification.

Physical Property Handling and Storage Purification

Improved Purity Profile: Vendor GC Assay Data and Isomer Separation

Commercial 3-methyl-2-nitroanisole is consistently offered at high purity (≥97–99% by GC) with robust batch-to-batch consistency . The synthetic route—nitration of 3-methylanisole—produces a mixture of nitro isomers that are subsequently resolved by recrystallization or chromatography . This contrasts with 2-nitroanisole production, where ortho/para isomer separation can be more challenging due to similar physical properties, potentially leading to lower purity commercial grades.

Analytical Chemistry Purity Specification Isomer Resolution

Targeted Pharmaceutical Intermediate Value: Analgesic and Anti-Inflammatory Synthesis

Multiple supplier and industry sources specifically identify 3-methyl-2-nitroanisole as a key intermediate in the synthesis of analgesic and anti-inflammatory agents . While many nitroanisoles serve as general aromatic building blocks, the unique substitution pattern of 3-methyl-2-nitroanisole aligns with the structural motifs required for certain non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmacophores .

Pharmaceutical Synthesis Drug Intermediate Medicinal Chemistry

3-Methyl-2-nitroanisole (5345-42-6): High-Impact Application Scenarios Based on Quantitative Evidence


SNAr-Based Synthesis of Hindered Biaryls and Heterocycles

Leveraging the enhanced nucleophilic substitution rate of the 6-methyl-2-nitroanisole scaffold (as shown in head-to-head kinetic studies [1]), this compound is ideally suited for the construction of sterically congested biaryl ethers and nitrogen-containing heterocycles. The ortho-methyl group promotes a favorable methoxy conformation that facilitates nucleophilic attack, making it a superior electrophilic partner in SNAr reactions compared to its 4-methyl isomer [1].

Precision Weighing and Solid-Phase Synthesis Workflows

In automated parallel synthesis or when preparing stock solutions for high-throughput screening, the solid-state nature of 3-methyl-2-nitroanisole (mp 48–50 °C) provides a significant handling advantage over liquid 2-nitroanisole (mp 9–12 °C) . The compound can be accurately dispensed by weight without the evaporation or spillage risks associated with volatile liquids, ensuring reproducible stoichiometry across large compound libraries .

Analgesic and Anti-inflammatory Drug Intermediate Production

3-Methyl-2-nitroanisole is a documented precursor in the synthesis of analgesic and anti-inflammatory pharmaceutical agents . Its substitution pattern is uniquely positioned for subsequent functional group transformations (e.g., nitro reduction, methoxy demethylation) that lead to the core structures of certain NSAIDs . Procurement of high-purity, isomerically resolved material is essential for maintaining regulatory compliance and product quality in API manufacturing .

Agrochemical Building Block Requiring Ortho-Directing Effects

The ortho-methyl and para-nitro substituent pattern imparts a strong directing effect for further electrophilic aromatic substitution, enabling regioselective functionalization in the synthesis of herbicides and fungicides . Unlike simpler nitroanisoles that may yield complex isomeric mixtures upon further substitution, 3-methyl-2-nitroanisole directs incoming electrophiles to predictable positions, streamlining process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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